molecular formula C11H19N3O3S B12738797 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- CAS No. 138761-22-5

3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy-

Cat. No.: B12738797
CAS No.: 138761-22-5
M. Wt: 273.35 g/mol
InChI Key: KOLKIBBJBCIELV-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- is a chemical compound that belongs to the class of pyridinesulfonamides

Preparation Methods

The synthesis of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- typically involves the reaction of 4-substituted pyridine-3-sulfonamides with appropriate reagents under specific conditions. One common method involves the reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells.

Comparison with Similar Compounds

3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- can be compared with other similar compounds, such as N-[3-(dimethylamino)propyl]-4-ethoxy-3-pyridinesulfonamide . While both compounds share a similar core structure, the presence of different substituents (methoxy vs. ethoxy) can lead to variations in their biological activities and applications. The unique properties of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- make it a valuable compound for further research and development.

Properties

CAS No.

138761-22-5

Molecular Formula

C11H19N3O3S

Molecular Weight

273.35 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C11H19N3O3S/c1-14(2)8-4-6-13-18(15,16)11-9-12-7-5-10(11)17-3/h5,7,9,13H,4,6,8H2,1-3H3

InChI Key

KOLKIBBJBCIELV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=CN=C1)OC

Origin of Product

United States

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